molecular formula C7H7N5O2 B6617537 methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate CAS No. 1352504-79-0

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Cat. No. B6617537
CAS RN: 1352504-79-0
M. Wt: 193.16 g/mol
InChI Key: LTLFFWDVXVPBLR-UHFFFAOYSA-N
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Description

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They have been found to have promising applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including this compound, were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed. The reactions involved the use of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .

Scientific Research Applications

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to study the mechanism of action of drugs. It has also been used as a tool to study the biochemistry of cells and tissues. In addition, this compound has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

Target of Action

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary immune cells and neurons being responsible for transmitting information .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . These molecules are key mediators of inflammation, and their inhibition can help reduce neuroinflammation . Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may protect neurons from ER stress-induced apoptosis .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , which are critical pathways involved in neuronal cell survival . By reducing the expression of BIP and cleaved caspase-3, the compound may help protect neurons from damage and death . Additionally, the compound inhibits the NF-kB inflammatory pathway , which is a key regulator of immune and inflammatory responses .

Result of Action

The result of the compound’s action is a significant reduction in neuroinflammation and neuronal apoptosis . This is evidenced by the decreased production of NO and TNF-α in microglia cells, and the reduced expression of BIP and cleaved caspase-3 in neuronal cells . These effects suggest that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide (LPS), a component of the cell wall of gram-negative bacteria, can stimulate microglia cells and trigger the production of NO and TNF-α . The compound’s ability to inhibit this response suggests that it may be effective in environments where LPS is present . .

Advantages and Limitations for Lab Experiments

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored and handled easily. In addition, the compound is soluble in a variety of solvents, which makes it easy to use in a variety of experiments. Furthermore, the compound is relatively non-toxic, which makes it safe to use in laboratory experiments. However, the compound is relatively expensive, which can limit its use in some experiments.

Future Directions

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate has a wide range of potential applications in the future. It can be used to study the structure and function of proteins and to study the mechanism of action of drugs. In addition, the compound can be used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. Furthermore, the compound can be used to study the biochemistry of cells and tissues and to modulate the activity of ion channels and gene expression. Finally, the compound can be used to develop new methods for drug delivery and to develop new drugs.

Synthesis Methods

Methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate can be synthesized from a variety of starting materials, including 5-amino-1,2,4-triazole, dimethylformamide, and pyridine. The synthesis method involves a series of steps that involve the reaction of the starting materials with an acid, such as sulfuric acid, to form the desired product. The reaction is typically carried out at temperatures between 80 and 120 °C for a period of time ranging from several minutes to several hours. The final product can then be isolated and purified by standard methods, such as recrystallization or column chromatography.

properties

IUPAC Name

methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-6(13)4-2-9-7-11-10-3-12(7)5(4)8/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFFWDVXVPBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=NN=C2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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